

# Valopicitabine Solubility: A Technical Support Guide for In Vitro Experiments

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## Compound of Interest

Compound Name: Valopicitabine

Cat. No.: B1239987

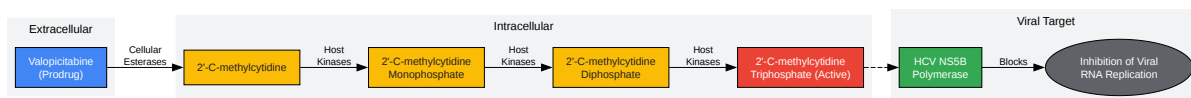
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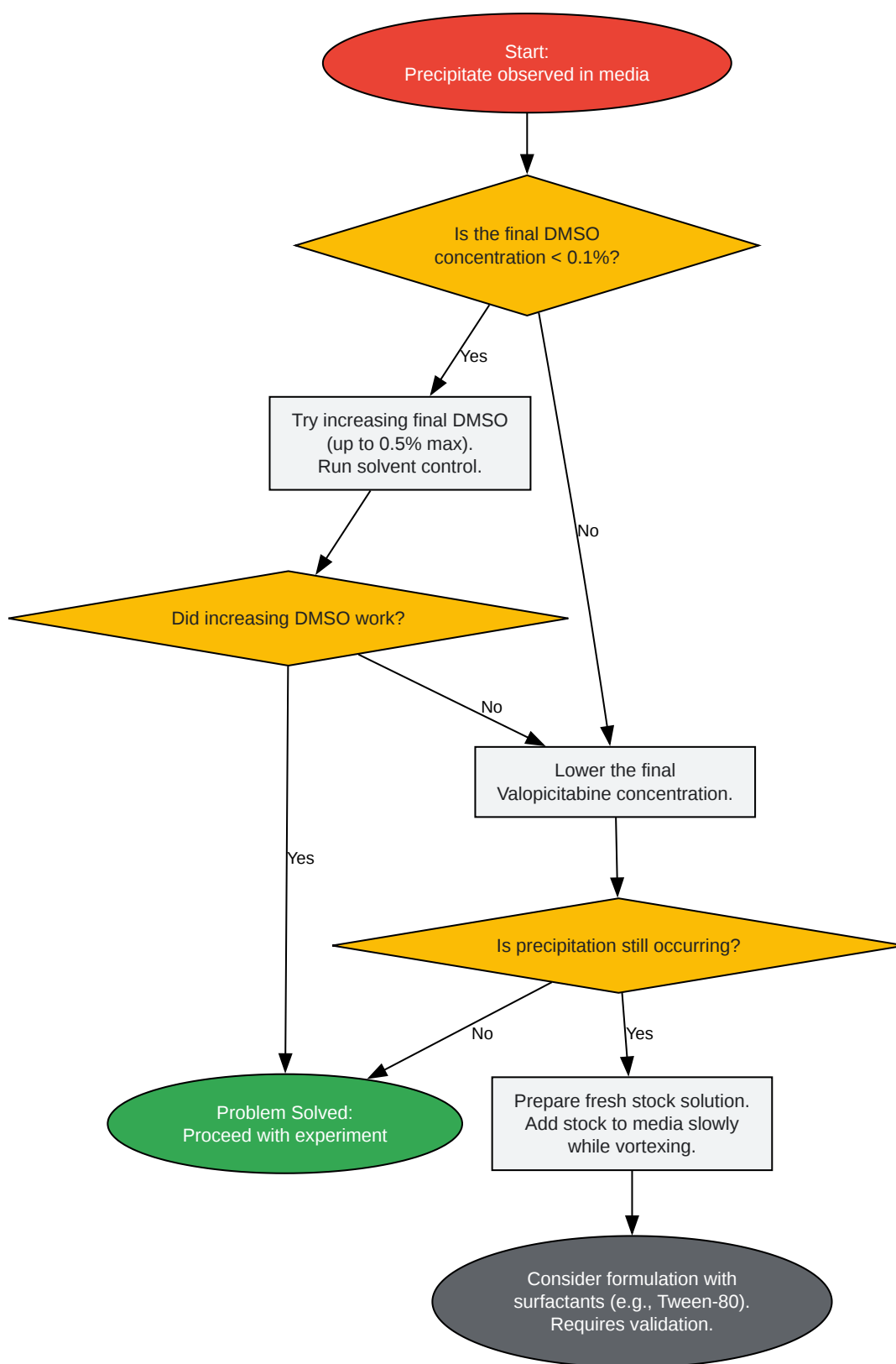
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with **Valopicitabine** in in vitro experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides offer solutions to common issues encountered during the preparation and use of this compound.

## Frequently Asked Questions (FAQs)

Q1: What is **Valopicitabine** and how does it work?

**Valopicitabine** (also known as NM-283) is an orally bioavailable prodrug of the potent anti-Hepatitis C Virus (HCV) agent, 2'-C-methylcytidine.[1][2] A prodrug is an inactive compound that is converted into its active form within the body.[1] In the case of **Valopicitabine**, it is metabolized by cellular enzymes (esterases and kinases) into its active triphosphate form, 2'-C-methylcytidine triphosphate.[1][3] This active metabolite then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication, ultimately causing chain termination of the viral RNA.[1][2][4]





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## References

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